molecular formula C14H13NO B1648927 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde CAS No. 924817-85-6

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Cat. No. B1648927
CAS RN: 924817-85-6
M. Wt: 211.26 g/mol
InChI Key: DUVJYKDWGONFFQ-UHFFFAOYSA-N
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Description

The compound “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms), which are common structures in many organic compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out. For example, similar compounds like mefenamic acid have been studied using quantum chemical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, 2,3-dimethylphenol has a molecular weight of 122.16 g/mol and is considered hazardous .

Scientific Research Applications

Free-Radical Chemistry

The research by Shelkov and Melman (2005) illustrates a free-radical approach to selectively substitute dimethyl pyridine-2,6-dicarboxylate, leading to the creation of dimethyl 4-acyl-, 4-alkyl-, and 4-(hydroxyalkyl)pyridine-2,6-dicarboxylates. This method involves Fenton-type reactions for generating free radicals, which then regioselectively attack the pyridinecarboxylate at position 4, showcasing a versatile method for synthesizing substituted pyridines with potential applications in material science and pharmacology (Shelkov & Melman, 2005).

Antioxidant Properties

Wijtmans et al. (2004) conducted a study on the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant antioxidant properties. The research outlines a synthetic strategy that leads to compounds with potential applications in preventing oxidative stress-related diseases, highlighting the role of pyridinols as promising antioxidants (Wijtmans et al., 2004).

Catalysis and Synthesis

Rahmani et al. (2018) reported an efficient method for synthesizing pyridine-pyrimidines and their bis-derivatives, showcasing the application of triazine diphosphonium hydrogen sulfate ionic liquid as a reusable catalyst. This research opens avenues for the synthesis of complex pyridine derivatives under microwave irradiation and solvent-free conditions, emphasizing the catalyst's reusability and the method's efficiency (Rahmani et al., 2018).

Luminescence Sensing

Research by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrates their potential as fluorescence sensors for benzaldehyde-based derivatives. These findings have implications for developing new sensing materials with high sensitivity and selectivity for specific chemicals (Shi et al., 2015).

Material Science

Wang et al. (2006) explored the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. This research contributes to the development of new materials with excellent thermal stability, solubility, and mechanical properties, highlighting the versatility of pyridine derivatives in advanced material applications (Wang et al., 2006).

Mechanism of Action

The mechanism of action of “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” would depend on its intended use. For example, dexmedetomidine, a drug with a similar dimethylphenyl structure, acts as an α2-adrenoceptor agonist .

Safety and Hazards

The safety and hazards associated with “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” would depend on its exact structure and how it’s used. For example, 2,3-dimethylphenol is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” would depend on its potential applications. For example, dexmedetomidine has found use in multiple off-label applications such as pediatric sedation, intranasal or buccal administration, and use as an adjuvant to local analgesia techniques .

properties

IUPAC Name

6-(2,3-dimethylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(9-16)8-15-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVJYKDWGONFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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